molecular formula C12H19N3S B1226033 1-(Tert-butylamino)-3-(4-methylphenyl)thiourea

1-(Tert-butylamino)-3-(4-methylphenyl)thiourea

Cat. No. B1226033
M. Wt: 237.37 g/mol
InChI Key: NZYMPIGYJXJCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butylamino)-3-(4-methylphenyl)thiourea is a member of toluenes.

Scientific Research Applications

Photocatalytic Degradation Studies

The compound 1-(Tert-butylamino)-3-(4-methylphenyl)thiourea, similar in structure to salbutamol [2-(tert-butylamino)-1-(4-hydroxyl-3-hydroxymethylphenyl)ethanol], has been studied in the context of photocatalytic degradation. Research focused on the transformation of salbutamol under simulated solar irradiation using titanium dioxide as a photocatalyst. This investigation involved a kinetic study of drug decomposition, identification of intermediate compounds, assessment of mineralization, and toxicity evaluation, providing insights into the potential environmental applications of similar compounds in water treatment and pollution control Sakkas et al., 2007.

Enzyme Inhibition and Antioxidant Properties

Research on thiourea derivatives, including compounds like 1-(Tert-butylamino)-3-(4-methylphenyl)thiourea, has explored their enzyme inhibition and antioxidant properties. Unsymmetrical thiourea derivatives were synthesized and evaluated for their potential as free radical scavengers and enzyme inhibitors, highlighting their relevance in medicinal chemistry and potential therapeutic applications Rahman et al., 2020.

Anticancer Research

In anticancer research, thiourea derivatives have been utilized in drug discovery and formation. A study synthesized a complex of Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) to increase lipophilicity and improve drug action through effective permeability. This study included molecular docking to predict interactions with ribonucleotide reductase enzymes, suggesting the compound's potential in cancer treatment strategies Ruswanto et al., 2021.

properties

Product Name

1-(Tert-butylamino)-3-(4-methylphenyl)thiourea

Molecular Formula

C12H19N3S

Molecular Weight

237.37 g/mol

IUPAC Name

1-(tert-butylamino)-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C12H19N3S/c1-9-5-7-10(8-6-9)13-11(16)14-15-12(2,3)4/h5-8,15H,1-4H3,(H2,13,14,16)

InChI Key

NZYMPIGYJXJCMV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)NNC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(C)(C)C

solubility

0.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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